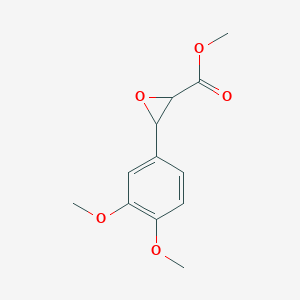
Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, supported by data tables and case studies from diverse sources.
Chemical Structure and Properties
This compound features an oxirane (epoxide) ring and a carboxylate functional group. The presence of two methoxy groups on the phenyl ring enhances its lipophilicity, potentially improving membrane penetration and bioavailability. The molecular formula is C12H14O5, with a molecular weight of approximately 238.24 g/mol .
Synthesis
The synthesis of this compound typically involves a reaction between veratraldehyde and methyl chloroacetate in the presence of sodium methoxide. The general procedure includes:
- Preparation of Reagents : Sodium is dissolved in dry methanol to create sodium methoxide.
- Reaction : A solution of veratraldehyde and methyl chloroacetate is added dropwise to the sodium methoxide solution.
- Precipitation : The reaction mixture is poured into water and acetic acid to precipitate the product.
- Purification : The solid product is filtered, washed, and recrystallized from methanol .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study involving lung and colon cancer cells, derivatives showed IC50 values below 100 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| Compound A | Lung | 85 | Higher |
| Compound B | Colon | 90 | Higher |
| This compound | Colon | <100 | Higher |
Enzyme Inhibition
Molecular docking studies have indicated that this compound can inhibit cyclin-dependent kinase 1 (CDK1), a crucial enzyme in cell cycle regulation. The binding affinity of this compound was found to be significant, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies
- Study on Antiproliferative Effects : A study evaluated the cytotoxic effects of several oxirane derivatives on colon cancer cells. Results indicated that this compound exhibited higher cytotoxicity than traditional agents like cisplatin.
- Enzyme Interaction Analysis : Molecular dynamics simulations revealed stable binding interactions between CDK1 and this compound, suggesting its potential role as an inhibitor in cancer therapy.
Properties
CAS No. |
39829-15-7 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O5/c1-14-8-5-4-7(6-9(8)15-2)10-11(17-10)12(13)16-3/h4-6,10-11H,1-3H3 |
InChI Key |
TVJWKSMUDASVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(O2)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















